molecular formula C49H82N2O2 B099301 N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) CAS No. 16108-98-8

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)

Cat. No.: B099301
CAS No.: 16108-98-8
M. Wt: 731.2 g/mol
InChI Key: ALQJVDUHVONSKS-UHFFFAOYSA-N
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Description

N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is a chemical compound with the molecular formula C49H82N2O2 and a molecular weight of 731.19 g/mol . It is known for its use as a lubricant and anti-wear agent in various industrial applications. The compound is characterized by its high melting point and stability, making it suitable for high-temperature applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) typically involves the reaction of stearic acid with methylenedianiline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Stearic acid is reacted with methylenedianiline in the presence of a dehydrating agent.

    Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide).

    Step 3: The product is purified through recrystallization or other suitable purification methods.

Industrial Production Methods: In industrial settings, the production of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield of the product .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The amide groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) involves its interaction with molecular targets and pathways in various systems. The compound’s amide groups can form hydrogen bonds with other molecules, influencing their behavior and properties. In industrial applications, it acts as a lubricant by reducing friction between surfaces, thereby preventing wear and tear .

Comparison with Similar Compounds

Uniqueness: N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is unique due to its high melting point, stability, and effectiveness as a lubricant and anti-wear agent. Its long hydrocarbon chains contribute to its hydrophobic nature, making it suitable for various applications where water resistance is essential .

Properties

IUPAC Name

N-[4-[[4-(octadecanoylamino)phenyl]methyl]phenyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQJVDUHVONSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H82N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167059
Record name N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
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Molecular Weight

731.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16108-98-8
Record name N,N′-(Methylenedi-4,1-phenylene)bis[octadecanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16108-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(methylenedi-4,1-phenylene)bis(stearamide)
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